3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for bicyclic amines with substituents. The parent structure is pyrrolidine , a five-membered saturated heterocyclic ring containing one nitrogen atom. The substituents are prioritized as follows:
- An ethyl group (-CH₂CH₃) at position 1 of the pyrrolidine ring.
- A bromomethyl group (-CH₂Br) at position 3 .
- A hydrobromide counterion (HBr) associated with the protonated nitrogen atom.
The systematic IUPAC name is derived as 1-ethyl-3-(bromomethyl)pyrrolidinium bromide , reflecting the quaternary ammonium structure.
The structural representation (Figure 1) highlights the pyrrolidine backbone with substituents:
Br
|
CH₂CH₃—N⁺—C—CH₂Br
|
(pyrrolidine ring)
Figure 1: Structural formula of this compound.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1390655-09-0 |
| EC Number | Not formally assigned |
| PubChem CID | 29313991 |
| ChemSpider ID | 29313991 |
| MDL Number | MFCD20441432 |
Alternative synonyms include 3-bromomethyl-1-ethylpyrrolidinium bromide and 1-ethyl-3-(bromomethyl)pyrrolidine hydrobromide.
Molecular Formula and Weight Analysis
The molecular formula is C₇H₁₅Br₂N , with the following composition:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 7 | 12.01 | 84.07 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Bromine | 2 | 79.90 | 159.80 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Total | 273.00 |
The calculated molecular weight is 273.01 g/mol , consistent with high-resolution mass spectrometry data.
Spectral Identification Codes (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Properties
IUPAC Name |
3-(bromomethyl)-1-ethylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-2-9-4-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCVCPWGZSICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390655-09-0 | |
| Record name | Pyrrolidine, 3-(bromomethyl)-1-ethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological mechanisms, interactions with molecular targets, and implications for drug development.
- Chemical Formula : C₇H₁₄Br₂N
- Molecular Weight : 224.00 g/mol
- CAS Number : 3494-05-1
The biological activity of this compound can be attributed to its ability to interact with various biological receptors and enzymes. The bromomethyl group acts as an electrophile, allowing it to participate in nucleophilic reactions within biological systems. The ethyl group enhances the compound's lipophilicity, facilitating membrane permeability and bioavailability.
Molecular Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus disrupting normal biochemical pathways.
- Receptor Binding : It interacts with receptors that modulate signaling pathways critical for cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Neuropharmacological Effects :
- It has been studied for its potential role in neuropharmacology, particularly in the modulation of neurotransmitter systems.
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
-
Cytotoxicity :
- Investigations into its cytotoxic effects reveal potential applications in cancer therapy by selectively targeting cancer cell lines while sparing normal cells.
Case Studies and Research Findings
A review of recent studies highlights the biological implications of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Modulation of neurotransmitter release | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Notable Research Findings
- A study demonstrated that the compound effectively inhibited specific enzyme activities linked to neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer’s disease.
- Another investigation revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics .
- Cytotoxic assays showed that the compound induced apoptosis in various cancer cell lines, highlighting its promise as an anticancer agent .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C7H15Br2N
- Molecular Weight : 273.01 g/mol
- CAS Number : 88806-08-0
Anticancer Research
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide has been investigated for its potential as an anticancer agent. Its structural similarity to other pyrrolidine derivatives, which have shown activity against various cancer cell lines, suggests that it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study Example :
A study demonstrated that derivatives of pyrrolidine compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. The bromomethyl group may enhance the lipophilicity of the compound, promoting better cell membrane permeability and bioavailability in cancer treatment scenarios .
Neurological Research
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neurological studies. Its potential as a neurotransmitter modulator could be explored in conditions such as depression or anxiety.
Data Table: BBB Permeability and Pharmacokinetics
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeant | Yes |
| Log Kp (skin permeation) | -5.95 cm/s |
| Log Po/w (iLOGP) | 0.0 |
| Log Po/w (XLOGP3) | 2.84 |
Synthesis of New Compounds
The bromomethyl group in this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity can facilitate the formation of various derivatives through nucleophilic substitution reactions.
Example Reaction :
The compound can be utilized in the synthesis of pyrrolidine-based kinase inhibitors, which have shown promise in targeting specific pathways involved in cancer progression .
Kinase Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of specific kinases involved in cellular signaling pathways. These inhibitors are critical in developing targeted therapies for diseases like cancer.
Case Study Example :
A recent publication highlighted several small molecule kinase inhibitors derived from pyrrolidine scaffolds, showing promising results in preclinical trials against various cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives
a. 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide (CAS 17402-92-5)
b. 3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide (Hypothetical)
- Molecular Formula : C₆H₁₂BrN·BrH (estimated)
- Molecular Weight : ~259.9 g/mol
Pyridine-Based Brominated Compounds
a. 3-(Bromomethyl)pyridine Hydrobromide (CAS 4916-55-6)
b. 2-(Bromomethyl)-4-methylpyridine Hydrobromide (CAS 1956322-40-9)
- Molecular Formula : C₇H₉Br₂N
- Molecular Weight : 266.96 g/mol
- Key Differences : Substitution at position 2 and an additional methyl group alter regioselectivity in reactions compared to position 3-substituted analogs .
Other Brominated Heterocycles
a. 3-(4-Bromophenyl)-1-methylpyrrolidine (CAS 1088410-99-4)
Comparative Data Table
Preparation Methods
Bromination Using Bromide Salts and Oxidative Conditions
A widely used approach involves the oxidative bromination of the corresponding 3-methyl-1-ethylpyrrolidine derivative using bromide salts such as potassium bromide (KBr) or hydrobromic acid (HBr) under oxidative conditions. This method employs an oxidant to generate electrophilic bromine species in situ, facilitating the substitution of a benzylic or activated methyl hydrogen with bromine.
- Typical Procedure:
- The substrate (3-methyl-1-ethylpyrrolidine) is dissolved in an appropriate solvent such as acetonitrile.
- KBr or HBr is added as the bromine source.
- An oxidant such as Oxone® (potassium peroxymonosulfate) is introduced under an inert atmosphere (argon) at room temperature.
- The reaction mixture is stirred for several hours (e.g., 3 hours) to ensure complete bromination.
- After reaction completion, the mixture is quenched with saturated sodium bicarbonate solution.
- The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
- Purification is performed by silica-gel column chromatography using a hexane/ethyl acetate eluent system to isolate the pure hydrobromide salt.
This method yields the brominated product in high yield (>99% in analogous systems) and is considered efficient and reproducible.
Aerobic Oxidative Bromination Promoted by Ionic Liquids
Recent advances in sustainable chemistry have introduced aerobic oxidative bromination methods that avoid hazardous brominating agents and heavy metal catalysts.
-
- Ionic liquids (ILs), such as N-butylpyridinium nitrate, are used as catalysts in catalytic amounts (around 5 mol %).
- Sodium bromide (NaBr) or hydrobromic acid (HBr) serves as the bromide source.
- Molecular oxygen (air) acts as the oxidant, enabling "green" bromination.
-
- The reaction is conducted at room temperature.
- The IL catalyst facilitates the generation of electrophilic bromine species from bromide ions and oxygen.
- The process allows for controllable chemoselectivity, favoring monobromination.
- The catalyst can be recycled with appropriate treatment, enhancing sustainability.
-
- Avoids use of hazardous reagents like N-bromosuccinimide (NBS).
- High atom economy and environmentally friendly.
- Broad substrate scope including aliphatic and aromatic systems.
- Applicable to gram-scale synthesis.
This method represents a promising alternative for preparing bromomethylated pyrrolidine derivatives with improved green chemistry credentials.
Data Table Summarizing Preparation Methods
| Method | Bromine Source | Oxidant/Initiator | Solvent | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Oxidative Bromination with KBr + Oxone® | KBr | Oxone® (potassium peroxymonosulfate) | Acetonitrile | >99 | High yield, mild conditions | Requires chromatographic purification |
| Aerobic Bromination with Ionic Liquid Catalyst | NaBr or HBr | Molecular oxygen (air) | Solvent-free or anisol | High | Green, metal-free, catalyst recyclable | Substrate scope under study |
| NBS Bromination | N-Bromosuccinimide (NBS) | AIBN or light (radical initiator) | CCl4 or acetonitrile | 50-68 | Classical method, well-known | Lower yield, byproducts, harsh conditions |
Research Findings and Notes
- The oxidative bromination method using KBr and Oxone® provides very high yields and clean products suitable for further synthetic applications.
- Aerobic bromination catalyzed by ionic liquids is emerging as a sustainable and efficient approach, though its application to pyrrolidine derivatives requires optimization.
- Classical NBS bromination is less favored due to moderate yields and environmental concerns but remains a reference method in literature.
- Purification typically involves silica-gel chromatography with hexane/ethyl acetate mixtures.
- The hydrobromide salt form is obtained by treatment with hydrobromic acid or by crystallization from bromide-containing solvents.
Q & A
Q. What are the key synthetic strategies for preparing 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide?
Methodological Answer: The synthesis of brominated pyrrolidine derivatives typically involves alkylation or bromination of pre-functionalized pyrrolidine scaffolds. For example:
- Step 1: Start with 1-ethylpyrrolidine. Introduce a bromomethyl group at the 3-position via bromination using N-bromosuccinimide (NBS) under radical conditions or via substitution reactions with bromoacetaldehyde derivatives .
- Step 2: Isolate the intermediate and treat with hydrobromic acid (HBr) to form the hydrobromide salt.
- Key Considerations: Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to control regioselectivity and minimize side reactions .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- 1H/13C NMR: Identify the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for N-CH₂) and bromomethyl protons (δ ~3.5–4.0 ppm). The pyrrolidine ring protons resonate between δ 1.8–2.8 ppm .
- IR Spectroscopy: Look for C-Br stretching (~550–650 cm⁻¹) and N-H stretches (broad ~2500–3000 cm⁻¹ for the hydrobromide salt) .
- Mass Spectrometry: Expect a molecular ion peak at m/z = [M-Br]⁺ (calculated for C₇H₁₅Br₂N: 272.96) .
Q. What are the stability and storage recommendations for this compound?
Methodological Answer:
- Moisture Sensitivity: Store in a desiccator under inert gas (argon) due to hygroscopic nature .
- Thermal Stability: Decomposition occurs above 200°C (dec.); avoid prolonged exposure to heat during synthesis .
- Light Sensitivity: Store in amber glass vials to prevent photolytic degradation of the C-Br bond .
Advanced Research Questions
Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions?
Methodological Answer: The bromomethyl group acts as an electrophilic site for nucleophilic substitution (SN2) or Suzuki-Miyaura cross-coupling.
- Example Protocol: React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to form biaryl derivatives. Monitor regioselectivity via LC-MS .
- Mechanistic Insight: Steric hindrance from the ethyl group may slow down coupling at the 3-position, favoring reactions at less hindered sites .
Q. What are the challenges in achieving enantiomeric purity for chiral derivatives?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., (S)-BINOL) during alkylation or employ enzymatic resolution .
- Asymmetric Synthesis: Catalytic asymmetric bromination with chiral ligands (e.g., Jacobsen’s catalyst) .
- Analytical Validation: Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/IPA) or polarimetry .
Q. How can computational methods predict the biological activity of derivatives?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases).
- QSAR Studies: Correlate substituent effects (e.g., bromine’s electronegativity) with activity data from in vitro assays .
- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
